molecular formula C16H28N4O2 B5841813 1,4-Bis(piperidine-1-carbonyl)piperazine

1,4-Bis(piperidine-1-carbonyl)piperazine

Cat. No.: B5841813
M. Wt: 308.42 g/mol
InChI Key: FSNVEJWTNKCPAI-UHFFFAOYSA-N
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Description

1,4-Bis(piperidine-1-carbonyl)piperazine is a chemical compound with the CAS Number 6442-89-3 and a molecular formula of C16H28N4O2 . It has a molecular weight of 308.42 g/mol . Its structure features a central piperazine ring where both nitrogen atoms are functionalized with a piperidine-1-carbonyl group, contributing to its properties as a potential building block in organic synthesis and chemical biology research . This compound is intended for research and laboratory use only. It is not intended for human or veterinary use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

[4-(piperidine-1-carbonyl)piperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c21-15(17-7-3-1-4-8-17)19-11-13-20(14-12-19)16(22)18-9-5-2-6-10-18/h1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNVEJWTNKCPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(piperidine-1-carbonyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired compound.

Another method involves the Ugi reaction, a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(piperidine-1-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 1,4-Bis(piperidine-1-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes: 1,4-Bis(methacryloyl)piperazine is synthesized via condensation with methacrylic anhydride using maghnite-H⁺ clay catalysts, achieving 72% monomer yield . In contrast, 1,4-bis(trimethylsilyl)piperazine is optimized for chemical vapor deposition (CVD) due to its high volatility and thermal stability .
  • Functional Groups : Thiadiazole and dithiol substituents (e.g., in compounds from ) enhance antimicrobial and pharmacological activity, while methacryloyl groups enable polymerization .

Physicochemical Properties

  • Thermal Stability: Bis-substituted piperazines exhibit varied thermal behaviors. For example, poly(NBMP) degrades in two stages (250–500°C), while selenogallate frameworks like [Mn(en)₃][Ga₂Se₅] show enhanced thermal stability compared to amine-balanced analogs .
  • Dissociation Constants: Computational studies on 1,4-bis(3-aminopropyl)piperazine reveal pKa values critical for its antimalarial efficacy, influenced by protonation at amine sites .

Biological Activity

1,4-Bis(piperidine-1-carbonyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. It has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H18N4O2
  • Molecular Weight : 246.30 g/mol

This compound features two piperidine rings connected by a carbonyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Studies have demonstrated that derivatives of piperazine can inhibit viral replication. The compound's structural similarity to known antiviral agents suggests potential efficacy against viruses such as HIV.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.

Antiviral Activity Against HIV

A study focused on a series of piperidine/piperazine derivatives, including compounds structurally related to this compound. The results indicated potent anti-HIV activity with IC50 values in the nanomolar range. For instance:

CompoundIC50 (nM)Solubility (mg/ml)Oral Bioavailability (%)
B07 Hydrochloride5.22556
TAK-220 Hydrochloride6.021.4

These findings suggest that modifications to the piperazine structure can significantly enhance antiviral potency and bioavailability .

Anticancer Activity

Another study evaluated the cytotoxic effects of various piperazine derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited enhanced apoptosis induction compared to standard treatments like bleomycin:

CompoundCell LineCytotoxicity (IC50)
Compound AFaDu (hypopharyngeal)10 nM
BleomycinFaDu (hypopharyngeal)20 nM

This suggests that structural modifications in piperazine derivatives can lead to improved anticancer activity .

Q & A

Q. How are deuterated piperazine derivatives employed in metabolic pathway studies?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 1,4-Bis(benzhydryl)piperazine-d8 via deuteration. Use LC-MS/MS to track metabolite formation in vivo, leveraging deuterium’s mass shift for detection .

Data Contradiction Analysis Example

Issue : Conflicting ΔG values (-7.5 vs. -7.4 kcal/mol) for a piperazine-DNA interaction.
Resolution :

  • Source 1 : Binding at DG4/DA6 (ΔG = -7.5 kcal/mol) via hydrogen bonds (1.92 Å) and π-alkyl interactions .
  • Source 2 : Alternate binding site at DC23 (ΔG = -7.4 kcal/mol) with weaker carbon-hydrogen bonds (3.76 Å) .
  • Conclusion : Multi-site binding explains discrepancies. Validate via mutagenesis (e.g., DG4A mutation) to confirm dominant interaction mode.

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